molecular formula C8H8BNO2 B1593052 (1H-Indol-3-yl)boronic acid CAS No. 741253-05-4

(1H-Indol-3-yl)boronic acid

Cat. No.: B1593052
CAS No.: 741253-05-4
M. Wt: 160.97 g/mol
InChI Key: PTTHBZMGHRDZCV-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .

Mode of Action

The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .

Biochemical Pathways

Indole-3-boronic acid affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic properties of Indole-3-boronic acid include:

Result of Action

The molecular and cellular effects of Indole-3-boronic acid include:

Action Environment

Environmental factors impact the compound’s efficacy and stability:

    The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.

Properties

IUPAC Name

1H-indol-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTHBZMGHRDZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625167
Record name 1H-Indol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741253-05-4
Record name 1H-Indol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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